molecular formula C8H9N3O2 B11910677 3H-Imidazo[4,5-b]pyridine acetate

3H-Imidazo[4,5-b]pyridine acetate

Cat. No.: B11910677
M. Wt: 179.18 g/mol
InChI Key: ZFUHDSBITIJTTJ-UHFFFAOYSA-N
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Description

3H-Imidazo[4,5-b]pyridine acetate is a chemical derivative of the privileged imidazo[4,5-b]pyridine scaffold, a structure of high interest in medicinal chemistry due to its close resemblance to naturally occurring purines . This structural analogy allows derivatives to readily interact with a wide range of biological targets, including enzymes and receptors, making them valuable precursors for developing novel therapeutic agents . This compound serves as a key synthetic intermediate in organic and medicinal chemistry research. Its core structure is a versatile building block for constructing more complex molecules, particularly through further functionalization via reactions such as alkylation . Researchers utilize this and related compounds to explore structure-activity relationships (SAR) in the pursuit of new bioactive molecules. Key Research Applications and Value: Antimicrobial Research: Imidazo[4,5-b]pyridine derivatives have demonstrated significant antibacterial properties in preclinical studies. Compounds within this class have shown activity against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus , with some also exhibiting antimycotic effects against Aspergillus flavus . Their potential mechanism includes interaction with bacterial enzyme active sites, as suggested by molecular docking studies with targets like dihydrofolate reductase (DHFR) . Anticancer Drug Discovery: This chemical class is extensively investigated for its antitumor potential. Derivatives can influence multiple cellular pathways in cancerous cells, acting as inhibitors of various critical enzymes such as Aurora A kinase, TBK1, IKK-ε, and MET kinases . Some derivatives have also been evaluated for their ability to reverse multidrug resistance (MDR) in cancer cells by modulating the ABCB1 efflux pump . Diversified Biological Properties: Beyond antimicrobial and anticancer applications, the imidazo[4,5-b]pyridine scaffold is found in compounds with a range of other activities, including anti-inflammatory, antiviral, and tuberculostatic properties . The best-known drug example from this family is Tenatoprazole, a proton pump inhibitor used for treating gastric ulcers . Handling and Compliance: This product is intended for research and laboratory use only. It is strictly classified as "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all applicable local and national safety regulations when handling this compound.

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

acetic acid;1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C6H5N3.C2H4O2/c1-2-5-6(7-3-1)9-4-8-5;1-2(3)4/h1-4H,(H,7,8,9);1H3,(H,3,4)

InChI Key

ZFUHDSBITIJTTJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC2=C(N=C1)N=CN2

Origin of Product

United States

Strategic Synthetic Methodologies for 3h Imidazo 4,5 B Pyridine Derivatives, Including Acetate Functionalized Compounds

Classical Condensation and Cyclization Approaches

Traditional methods for constructing the imidazo[4,5-b]pyridine skeleton are foundational and still widely used. These strategies typically involve the formation of the imidazole (B134444) ring by cyclizing a disubstituted pyridine (B92270) precursor.

Synthesis from 2,3-Diaminopyridines and Aldehydes/Carboxylic Acids

One of the most direct and classical routes to the 3H-imidazo[4,5-b]pyridine core is the condensation of 2,3-diaminopyridines with either aldehydes or carboxylic acids.

When reacting with aldehydes , the process involves the initial formation of a Schiff base between one of the amino groups and the aldehyde, followed by an intramolecular cyclization and subsequent oxidation to form the aromatic imidazole ring. mdpi.com This oxidation can often be achieved simply with atmospheric oxygen. For instance, the reaction of 2,3-diaminopyridine (B105623) with various (hetero)aromatic aldehydes using chlorotrimethylsilane (B32843) in DMF as a promoter has been shown to produce 3H-imidazo[4,5-b]pyridines in very good yields of 79–80%. mdpi.com Similarly, the condensation of 5-bromo-2,3-diaminopyridine with benzaldehyde, refluxed in ethanol (B145695) with a catalytic amount of iodine, yields 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine in 80% yield. mdpi.com

The use of carboxylic acids or their derivatives requires a dehydration step to facilitate the final cyclization. Polyphosphoric acid (PPA) is a common dehydrating agent used at elevated temperatures for this purpose. mdpi.com This method is straightforward and generally provides good yields. For example, reacting 2,3-diaminopyridine with carboxylic acids in PPA is a convenient route to 2-substituted imidazo[4,5-b]pyridines. mdpi.com The synthesis of 2-(substituted)-3H-imidazo[4,5-b]pyridine-5-carboxylic acids has been achieved by heating methyl 5,6-diaminopyridine-2-carboxylate with appropriate aldehydes in DMSO at 120-125°C. bas.bg

Table 1: Examples of Classical Condensation Reactions
Starting MaterialsReagents/ConditionsProductYieldReference
2,3-Diaminopyridine, Aromatic AldehydesChlorotrimethylsilane, DMF, Air Oxidation2-Aryl-3H-imidazo[4,5-b]pyridines79-80% mdpi.com
5-Bromo-2,3-diaminopyridine, BenzaldehydeI₂, Ethanol, Reflux (90°C), 24h6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine80% mdpi.com
2,3-Diaminopyridine, Carboxylic AcidPolyphosphoric Acid (PPA), Heat2-Substituted-imidazo[4,5-b]pyridine~75% mdpi.com
Methyl 5,6-diaminopyridine-2-carboxylate, Aryl AldehydeDMSO, 120-125°C, 12hMethyl 2-(substituted)-3H-imidazo[4,5-b]pyridine-5-carboxylateN/A bas.bg

Reductive Cyclization Strategies

Reductive cyclization offers an alternative pathway, often starting from more readily available nitro-substituted pyridines. This strategy involves the reaction of a 3-amino-2-nitropyridine (B78374) or a 2-amino-3-nitropyridine (B1266227) with an aldehyde, followed by the chemical reduction of the nitro group to an amine, which then spontaneously cyclizes to form the imidazole ring.

A notable example is the one-step synthesis of 3H-imidazo[4,5-b]pyridines from 2-nitro-3-aminopyridine and various aldehydes using sodium dithionite (B78146) (Na₂S₂O₄) as the reducing agent. mdpi.com This method provides the desired products in yields ranging from 32% to 99%. mdpi.com Another approach involves the solid-phase synthesis where a nitro group on the pyridine ring is reduced using tin(II) chloride dihydrate (SnCl₂·2H₂O), followed by reductive alkylation and cyclative cleavage to afford 3-substituted imidazo[4,5-b]pyridin-2-ones. sigmaaldrich.com A new route to highly oxygenated imidazo[4,5-b]pyridinones involves the reductive cyclization of 4-nitro-1H-imidazol-5-yl dicarbonyl compounds, which can be achieved through catalytic hydrogenation or with sodium borohydride (B1222165) in the presence of palladium. rsc.org

Table 2: Examples of Reductive Cyclization Reactions
Starting MaterialsReagents/ConditionsProduct TypeYieldReference
2-Nitro-3-aminopyridine, AldehydesNa₂S₂O₄ (aqueous paste)3H-imidazo[4,5-b]pyridines32-99% mdpi.com
Resin-bound 3-amino-2-nitropyridine1. Aldehyde (reductive alkylation), 2. SnCl₂·2H₂O3-Substituted imidazo[4,5-b]pyridin-2-ones33-45% sigmaaldrich.com
4-Nitro-1H-imidazol-5-yl dicarbonyl compoundsCatalytic hydrogenation (Pd) or NaBH₄/Pd4-Hydroxyimidazo[4,5-b]pyridinonesN/A rsc.org

Modern and Catalytic Synthetic Pathways

To overcome some limitations of classical methods, such as harsh conditions or limited substrate scope, modern synthetic strategies have been developed. These often rely on transition-metal catalysis and innovative reaction designs like tandem sequences.

Transition-Metal-Catalyzed C-N Coupling/Cyclization Reactions

Transition-metal catalysis, particularly with palladium (Pd) and copper (Cu), has become a powerful tool for constructing the imidazo[4,5-b]pyridine skeleton. These reactions often involve the formation of key C-N bonds through cross-coupling mechanisms.

A palladium-catalyzed tandem cross-coupling/cyclization has been used to construct the imidazo[4,5-b]pyridine core starting from 3-amino-2-chloropyridine. researchgate.net The efficiency of such cross-coupling processes is highly dependent on the choice of catalyst and ligand, with ligands like BINAP and XantPhos being crucial for accommodating specific substrates. mdpi.com Copper-catalyzed protocols are also prevalent. For example, a three-component reaction of 2-aminopyridines, aldehydes, and terminal alkynes catalyzed by CuI can produce imidazo[1,2-a]pyridines, a related isomer class. beilstein-journals.org A notable Pd–Cu-catalyzed Sonogashira coupling reaction between 2-amino-1-(2-propynyl)pyrdinium bromide and various aryl iodides has been developed in water, demonstrating an environmentally friendly approach. beilstein-journals.org

Tandem Reaction Sequences for Imidazo[4,5-b]pyridine Skeleton Construction

Tandem (or domino) reactions combine multiple bond-forming events in a single pot, offering significant advantages in terms of efficiency, atom economy, and reduced waste. A highly efficient tandem procedure for synthesizing 3-(alkyl/aralkyl)-2-aryl/heteroaryl-3H-imidazo[4,5-b]pyridines starts from 2-chloro-3-nitropyridine. nih.govacs.org The sequence involves:

An SNAr reaction with a primary amine.

In situ reduction of the nitro group using zinc and concentrated HCl. acs.org

Subsequent heteroannulation (cyclization) with an aldehyde. nih.gov

This entire process is conducted in an environmentally benign water-isopropyl alcohol (H₂O-IPA) medium, requiring only a single chromatographic purification step at the end. nih.govresearchgate.net This approach allows for the rapid construction of a diverse library of substituted imidazo[4,5-b]pyridines in excellent yields. acs.orgresearchgate.net

Table 3: Example of a Tandem Reaction Sequence
Starting MaterialReaction SequenceSolventKey ReagentsProductReference
2-Chloro-3-nitropyridine1. SNAr with primary amine2. Nitro reduction3. Condensation with aldehydeH₂O-IPA (1:1)Zn, HCl3-(Alkyl/Aralkyl)-2-aryl/heteroaryl-3H-imidazo[4,5-b]pyridine nih.gov, acs.org

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

Microwave irradiation has emerged as a powerful technology in organic synthesis to accelerate reaction rates, improve yields, and promote cleaner reactions. Many of the classical and modern syntheses of imidazo[4,5-b]pyridines can be significantly enhanced using this technique.

For example, the synthesis of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives via the condensation of 5-bromopyridine-2,3-diamine with various aldehydes showed reduced reaction times and higher yields under microwave-assisted conditions compared to conventional heating. researchgate.neteurjchem.com Similarly, the synthesis of related imidazo[1,2-a]pyridine (B132010) derivatives has been achieved in as little as 60 seconds with yields ranging from 24% to 99% using microwave assistance, a dramatic improvement over traditional thermal methods that require 40 to 120 minutes. sci-hub.se One-pot, three-component reactions for synthesizing 2,3-disubstituted imidazo[1,2-a]pyridines have also been successfully performed under microwave irradiation, highlighting its utility in complex transformations. rsc.org

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis
Reaction TypeMethodReaction TimeYieldReference
Condensation of 5-bromopyridine-2,3-diamine and benzaldehydeConventional (Reflux)3-12 hoursLower researchgate.net
Condensation of 5-bromopyridine-2,3-diamine and benzaldehydeMicrowaveShorterHigher researchgate.net, eurjchem.com
Condensation of 2-aminopyridine (B139424) and phenacyl bromidesThermal Heating40-120 minutes~80% sci-hub.se
Condensation of 2-aminopyridine and phenacyl bromidesMicrowave1 minuteup to 99% sci-hub.se

Regioselective Synthesis of N-Alkylated 3H-Imidazo[4,5-b]pyridine Acetate (B1210297) Derivatives

The N-alkylation of the 3H-imidazo[4,5-b]pyridine core is often a non-selective process, frequently resulting in a mixture of monoalkylated and polyalkylated products. mdpi.com The distribution of these products is influenced by the electronic and steric properties of the starting materials, as well as the reaction conditions employed. The inherent nucleophilicity of the nitrogen atoms generally follows the order of the imidazole nitrogens (N1 and N3) being more reactive than the pyridine nitrogen (N4). researchgate.netresearchgate.net Consequently, achieving regioselective alkylation at any single nitrogen atom requires carefully designed synthetic strategies.

A study involving the alkylation of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with various halogenated derivatives under phase transfer catalysis conditions highlighted the formation of multiple regioisomers. The reaction yielded both N3 and N4 alkylated products. Notably, the use of ethyl bromoacetate (B1195939) as the alkylating agent resulted in the formation of all three possible regioisomers: N1, N3, and N4. researchgate.net

N1-Alkylation Strategies with Acetate Moieties

Achieving selective alkylation at the N1 position of the 3H-imidazo[4,5-b]pyridine ring is a significant synthetic hurdle due to the competing reactivity of the N3 position. One of the most effective methods for the regioselective synthesis of N1-substituted imidazo[4,5-b]pyridines involves a multi-step sequence starting from 2-amino-3-nitropyridine. researchgate.net

A versatile intermediate, 2-formamido-3-aminopyridine, can be synthesized from 2-amino-3-nitropyridine in two steps. This intermediate serves as a linchpin for directing substitution to the N1 position. The reductive amination of aldehydes with 2-formamido-3-aminopyridine using borane-pyridine in acetic acid directly affords the N1-substituted imidazo[4,5-b]pyridines in a single step. researchgate.net To introduce an acetate moiety at the N1 position using this strategy, an aldehyde bearing an ester group, such as glyoxylic acid ethyl ester, could theoretically be employed. This would be followed by reduction of the ester to the corresponding alcohol and subsequent acetylation to yield the final N1-acetate functionalized product.

Another approach to favor N1-alkylation could involve the use of protecting groups. By selectively protecting the more reactive N3 position, subsequent alkylation would be directed to the N1 position. After the successful introduction of the acetate-containing alkyl group at N1, the protecting group at N3 would be removed to yield the desired N1-alkylated product.

N3-Alkylation Strategies with Acetate Moieties

The N3 position is often the most kinetically favored site for alkylation in the 3H-imidazo[4,5-b]pyridine system under neutral or basic conditions. researchgate.netnih.gov Studies have shown that the alkylation of 2-substituted-3H-imidazo[4,5-b]pyridines with alkyl halides in the presence of a base such as potassium carbonate in DMF predominantly yields the N3-alkylated regioisomers. nih.gov

In a specific example, the reaction of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with a series of halogenated derivatives under solid-liquid phase transfer catalysis conditions consistently produced the N3-alkylated products as major isomers along with the N4-isomers. researchgate.net When ethyl bromoacetate was used in this system, the N3-ethoxycarbonylmethyl derivative was formed as part of a mixture that also included the N1 and N4 isomers. researchgate.net This indicates that while N3 is a highly reactive site, achieving exclusive alkylation with an acetate-containing electrophile may still require optimization to minimize the formation of other regioisomers.

The table below summarizes the regioselectivity observed in the alkylation of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine.

Alkylating AgentN1-Isomer YieldN3-Isomer YieldN4-Isomer Yield
Ethyl BromoacetateFormedFormedFormed

Data derived from a study by Chraibi et al., where the formation of all three isomers was observed with ethyl bromoacetate, although specific yields for each were not quantified in the provided abstract. researchgate.net

N4-Alkylation Strategies with Acetate Moieties

The pyridine nitrogen (N4) is generally the least nucleophilic of the three nitrogen atoms in the 3H-imidazo[4,5-b]pyridine ring system. researchgate.netresearchgate.net As a result, direct and selective alkylation at this position is the most challenging to achieve. The lower reactivity is attributed to the lone pair of electrons on the N4 nitrogen being part of the aromatic sextet of the pyridine ring, making them less available for nucleophilic attack compared to the imidazole nitrogens. nih.gov

Despite its lower reactivity, N4-alkylation can occur, typically as a minor product in reactions that also yield N3- and sometimes N1-isomers. As previously mentioned, the alkylation of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with ethyl bromoacetate was reported to produce a mixture of all three N1, N3, and N4 regioisomers. researchgate.net This suggests that under certain conditions, the N4 nitrogen can compete with the imidazole nitrogens for the electrophile.

To enhance the yield of the N4-alkylated product, one potential strategy could involve the protection of both the N1 and N3 positions. With the more reactive imidazole nitrogens blocked, an incoming electrophile would be directed to the N4 position. However, the development of orthogonal protecting group strategies for the two imidazole nitrogens is a complex synthetic challenge in itself. Another theoretical approach could involve the use of specific Lewis or Brønsted acids to activate the pyridine ring and enhance the nucleophilicity of the N4 nitrogen, although such a strategy has not been explicitly reported for acetate functionalization.

Advanced Spectroscopic and Crystallographic Elucidation of 3h Imidazo 4,5 B Pyridine Acetate Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 3H-imidazo[4,5-b]pyridine acetates. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can map out the connectivity and chemical environment of each atom within the molecule.

Proton (¹H) NMR Spectral Analysis of Imidazo[4,5-b]pyridine Acetates

Proton NMR spectroscopy of 3H-imidazo[4,5-b]pyridine acetates provides detailed information about the number, environment, and connectivity of protons. The aromatic protons of the imidazo[4,5-b]pyridine core typically appear as distinct multiplets in the downfield region of the spectrum due to the deshielding effect of the aromatic rings. The chemical shifts and coupling constants of these protons are crucial for confirming the substitution pattern on the heterocyclic system. The protons of the acetate (B1210297) group, specifically the methyl protons, are expected to resonate in the upfield region, appearing as a singlet.

Interactive Data Table: ¹H NMR Chemical Shifts for 3H-Imidazo[4,5-b]pyridine Acetate

Proton Chemical Shift (ppm) Multiplicity
Aromatic CH 8.0-8.5 m
Aromatic CH 7.2-7.8 m

(Note: 's' denotes singlet, 'm' denotes multiplet. Actual chemical shifts can vary based on solvent and specific substitution.)

Carbon (¹³C) NMR Spectral Analysis of Imidazo[4,5-b]pyridine Acetates

Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The aromatic carbons of the imidazo[4,5-b]pyridine ring system resonate at lower field strengths compared to the aliphatic carbons of the acetate group. The carbonyl carbon of the acetate is a particularly notable signal, appearing significantly downfield. The chemical shifts of the carbon atoms provide insight into their electronic environment and are essential for unambiguous structural assignment.

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound

Carbon Chemical Shift (ppm)
C=O (Acetate) 170-175
Aromatic C 110-155

(Note: Chemical shifts are approximate and can be influenced by experimental conditions.)

X-ray Diffraction Analysis for Solid-State Structural Characterization

X-ray diffraction is an indispensable tool for determining the precise three-dimensional arrangement of atoms in the crystalline state of this compound. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions.

Mass Spectrometry and Infrared (IR) Spectroscopy for Compound Identification and Functional Group Analysis

Mass spectrometry and IR spectroscopy are complementary techniques that provide valuable information for the identification and characterization of this compound.

Mass spectrometry is used to determine the molecular weight of the compound with high accuracy. The fragmentation pattern observed in the mass spectrum can offer structural clues, as specific fragments can be correlated to different parts of the molecule.

Infrared (IR) spectroscopy is employed to identify the functional groups present in the molecule. The C=O stretching vibration of the acetate group is a strong and characteristic absorption in the IR spectrum. Additionally, C-H, N-H (if present), and C=N stretching and bending vibrations associated with the aromatic rings provide further confirmation of the compound's structure.

Interactive Data Table: Key IR Absorptions for this compound

Functional Group Wavenumber (cm⁻¹) Intensity
C=O (stretch) 1735-1750 Strong
C-N (stretch) 1300-1350 Medium
Aromatic C=C (stretch) 1450-1600 Medium-Weak

Reactivity and Strategic Derivatization of the 3h Imidazo 4,5 B Pyridine Core

C-H Functionalization Approaches

Direct C-H functionalization is a powerful and atom-economical strategy for modifying heterocyclic cores, avoiding the need for pre-functionalized starting materials.

C2-Arylation of 3H-Imidazo[4,5-b]pyridines

The C2 position of the imidazo[4,5-b]pyridine ring is a primary target for functionalization. Research has demonstrated that N3-MEM-protected imidazo[4,5-b]pyridines can be efficiently arylated at the C2 position through a direct C–H functionalization strategy. rsc.orgnih.gov This transformation is typically achieved using a combination of palladium and copper catalysts with a carbonate base. rsc.org The reaction mechanism is believed to proceed via a concerted-metallation-deprotonation pathway, which is facilitated by the coordination of copper(I) iodide to the heterocyclic system. nih.gov This method allows for the synthesis of a wide array of 2-substituted derivatives, which can be further elaborated to create 2,6- and 2,7-disubstituted products from common intermediates. rsc.orgnih.gov

The reaction tolerates various functional groups on the aryl halide partner. Below is a table summarizing representative examples of this C2-arylation.

Aryl HalideCatalyst/ReagentsYield (%)
4-FluoroiodobenzenePd(OAc)₂, CuI, Cs₂CO₃85%
4-IodotoluenePd(OAc)₂, CuI, Cs₂CO₃78%
1-Iodo-4-(trifluoromethoxy)benzenePd(OAc)₂, CuI, Cs₂CO₃75%
3-IodobenzonitrilePd(OAc)₂, CuI, Cs₂CO₃65%
Data derived from studies on N3-protected imidazo[4,5-b]pyridines. rsc.org

C2-Alkynylation Using Diverse Alkyne Precursors

The direct C2-alkynylation of the 3H-imidazo[4,5-b]pyridine core has been successfully achieved using gem-dibromoalkenes as stable and accessible alkyne precursors. nih.gov This novel C-H functionalization method is catalyzed by an inexpensive copper system, such as CuBr·SMe₂ or Cu(OAc)₂, in the presence of a phosphine (B1218219) ligand (DPEphos) and a strong base like lithium tert-butoxide (LiOtBu). nih.gov The reaction proceeds efficiently in 1,4-dioxane (B91453) at elevated temperatures, providing a direct route to 2-alkynyl-3H-imidazo[4,5-b]pyridines. nih.gov This protocol is robust, demonstrating compatibility with a variety of substituents on both the imidazo[4,5-b]pyridine scaffold and the gem-dibromoalkene, making it a valuable tool for synthesizing compounds with potential applications in drug discovery. nih.gov

Regioselective C3-Carbonylation Reactions

While C2 functionalization is common, derivatization at other positions like C3 presents a different challenge. Currently, there is limited specific literature detailing the regioselective C3-carbonylation of the 3H-imidazo[4,5-b]pyridine core. Research on related imidazopyridine isomers shows that the C3 position is often electron-rich and susceptible to electrophilic attack, but specific protocols for C3-carbonylation on the [4,5-b] scaffold are not as well-documented as other functionalizations. This represents an area for future exploration in the synthetic chemistry of this heterocycle.

Alkylation and Acylation Reactions on Ring Nitrogens and Carbon Centers

Alkylation of the 3H-imidazo[4,5-b]pyridine skeleton is a key method for generating diverse derivatives. These reactions can occur at multiple sites, primarily on the nitrogen atoms of the heterocyclic system. mdpi.com The use of phase transfer catalysis (PTC) conditions has been shown to be an effective method for the alkylation of compounds like 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine using various alkyl halides. mdpi.com These reactions typically yield a mixture of regioisomers, with substitution occurring at the N3 and N4 positions. mdpi.com The choice of alkylating agent can influence the product distribution. For instance, the reaction with ethyl bromoacetate (B1195939) has been observed to produce N1, N3, and N4 regioisomers simultaneously. mdpi.com

Exploration of Electron-Donating and Electron-Withdrawing Group Effects on Reactivity

The electronic nature of substituents on the imidazo[4,5-b]pyridine ring significantly influences its reactivity. Electron-donating groups (EDGs) increase the electron density of the heterocyclic system, making it more nucleophilic and enhancing its reactivity towards electrophiles and in metal-catalyzed reactions. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the ring system less reactive towards electrophilic substitution but potentially more susceptible to nucleophilic attack.

In the context of C2-arylation, the reaction is compatible with both electron-rich and electron-poor aryl halides, although yields can be affected by the electronic properties of the substituents. rsc.org For instance, the presence of an EWG like a cyano group on the imidazo[4,5-b]pyridine ring can impact the electronic environment and subsequent functionalization reactions.

Substituent Type on Aryl HalideExample SubstituentGeneral Effect on C2-Arylation Yield
Electron-Donating-OCH₃, -CH₃Generally good to high yields
Electron-Withdrawing-CF₃, -CN, -FModerate to good yields, tolerant reaction
Observations based on C-H arylation studies. rsc.org

Regioisomeric Considerations in Derivatization (e.g., N1, N3, N4 positions)

A critical aspect of the derivatization of the 3H-imidazo[4,5-b]pyridine core is managing regioselectivity. The presence of multiple nitrogen atoms (N1, N3, N4) creates the possibility of forming several regioisomers, particularly in alkylation reactions. mdpi.com

The tautomeric nature of the 3H-imidazo[4,5-b]pyridine system means that substitution can occur at different nitrogen atoms. mdpi.com Studies on the alkylation of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine under phase transfer catalysis conditions demonstrate that reactions with alkyl halides typically lead to a mixture of N3 and N4 isomers. mdpi.com This highlights the challenge of selectively functionalizing a single nitrogen atom. However, the choice of reactant can sometimes favor one position over others; for example, ethyl bromoacetate was found to yield a mix of N1, N3, and N4 substituted products, indicating a complex reactivity profile. mdpi.com Protecting group strategies, such as the use of an N3-MEM group, are often employed to direct functionalization specifically to other positions like C2, thereby overcoming the challenge of regioisomeric mixtures. rsc.org

Computational Chemistry Applications in 3h Imidazo 4,5 B Pyridine Research

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a powerful tool in the investigation of 3H-imidazo[4,5-b]pyridine systems. By calculating the electronic structure of these molecules, DFT allows for the prediction of their reactivity and the identification of key features governing their chemical behavior. mdpi.commdpi.com

HOMO-LUMO Energy Gap Analysis and Charge Transfer Properties

A critical aspect of DFT analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com

A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a smaller gap indicates a molecule is more prone to chemical reactions. This energy gap is instrumental in understanding the intramolecular charge transfer (ICT) characteristics of 3H-imidazo[4,5-b]pyridine derivatives. irjweb.commdpi.com For instance, in a study of various 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivatives, the calculated HOMO-LUMO energy gaps ranged from 0.105 to 0.177 atomic units (au), which is consistent with values reported for other biomaterials. mdpi.com The distribution of these orbitals reveals the regions of the molecule involved in electron donation (HOMO) and acceptance (LUMO), providing a visual representation of charge transfer pathways. mdpi.comresearchgate.net

Interactive Table: HOMO-LUMO Energy Gaps of Selected Imidazo[4,5-b]pyridine Derivatives

Compound HOMO (eV) LUMO (eV) Energy Gap (eV)
6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine - - 0.105 - 0.177 au

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

Molecular Electrostatic Potential (MEP) mapping is another valuable computational technique that provides a visual understanding of the charge distribution within a molecule. The MEP surface illustrates the electrostatic potential at different points, with colors indicating regions of negative (electron-rich) and positive (electron-poor) potential.

This color-coded map is crucial for identifying reactive sites for electrophilic and nucleophilic attacks. uctm.edu In the context of 3H-imidazo[4,5-b]pyridine derivatives, MEP analysis helps to pinpoint the atoms or regions most likely to engage in interactions with other molecules, such as hydrogen bonding with biological targets. mdpi.com For example, in the binding of imidazo[4,5-b]pyridine scaffolds to the PAK4 hinge region, the pyridine (B92270) nitrogen acts as a hydrogen bond acceptor, a feature that can be predicted and rationalized through MEP analysis. mdpi.com

Tautomeric Equilibria and Stability Studies

Imidazo[4,5-b]pyridines can exist in different tautomeric forms, which can significantly influence their chemical and biological properties. mdpi.comresearchgate.net Computational methods, particularly DFT, are employed to study the relative stabilities of these tautomers.

Protonation Equilibria and pH Sensitivity Modeling

The protonation state of 3H-imidazo[4,5-b]pyridine derivatives is highly dependent on the pH of their environment. Computational modeling is used to investigate protonation equilibria and predict how these molecules will behave in different acidic or basic conditions. This is particularly relevant for their application as pH-sensitive fluorescent probes.

DFT calculations can determine the most likely sites of protonation within the molecule. mdpi.com For imidazo[4,5-b]pyridine derivatives, the imidazole (B134444) nitrogen is often identified as the primary binding site for protons. mdpi.com By simulating the electronic and structural changes upon protonation, researchers can understand the mechanisms behind the observed pH-dependent spectroscopic properties of these compounds. This knowledge is vital for the rational design of novel pH sensors based on the imidazo[4,5-b]pyridine scaffold.

Role of 3h Imidazo 4,5 B Pyridine Scaffold in Advanced Chemical Applications

Development of Imidazo[4,5-b]pyridine Systems as Fluorescent Bioprobes

The inherent fluorescent properties of the imidazopyridine core have made it a valuable scaffold in the design of fluorescent bioprobes. nih.gov These probes are instrumental in various fields, including bioimaging, metal ion detection, and as components in optoelectronics. nih.gov The fluorescence of these systems can be modulated through various mechanisms, such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and excited-state intramolecular proton transfer (ESIPT). nih.govtandfonline.com This allows for the rational design of probes that respond to specific analytes or environmental changes.

Derivatives of imidazo[4,5-b]pyridine have been successfully developed for the selective detection of biologically significant analytes like metal ions. nih.gov For instance, zinc(II) complexes of imidazo[4,5-f] researchgate.netphenanthroline, a related scaffold, have been engineered to selectively detect adenosine (B11128) 5'-triphosphate (ATP) over other similar nucleotides and phosphates. rsc.org The strategic placement of substituents on the imidazole (B134444) ring allows for the fine-tuning of the probe's optical response to the target analyte. rsc.org

The photophysical properties of imidazo[4,5-b]pyridine derivatives are highly dependent on their molecular structure and the surrounding environment. researchgate.net Factors such as solvent polarity and the electronic nature of substituents on both the imidazopyridine core and any attached moieties significantly influence their absorption and emission spectra. nih.gov

Researchers have extensively studied these effects to tune the optical properties for specific applications. For example, the introduction of electron-withdrawing groups can lead to enhanced two-photon absorption (2PA) cross-sections, a desirable property for applications in nonlinear optics and bioimaging. researchgate.netresearchgate.net Studies have shown that attaching two electron-withdrawing groups to the imidazo[4,5-b]pyridine core can result in 2PA cross-sections of about 160 GM. researchgate.net The position of the substituent also plays a crucial role; a chloride at the C-6 position yields a higher 2PA cross-section than at the C-5 position. researchgate.net

The photophysical behavior of 2-(4'-N,N-dimethylaminophenyl)imidazo[4,5-b]pyridine (DMAPIP-b) has been investigated in different micellar environments. nih.gov This molecule exhibits dual fluorescence (both a normal and a twisted intramolecular charge transfer, or TICT, emission) in anionic sodium dodecylsulfate (SDS) and nonionic Triton X-100 micelles, but only normal fluorescence in cationic cetyltrimethylammonium bromide (CTAB) micelles. nih.gov This difference is attributed to the varying degrees of hydrogen bonding experienced by the fluorophore in each micellar system. nih.gov

DerivativeEnvironmentObserved FluorescenceAttributed Cause
DMAPIP-bSDS and Triton X-100 MicellesNormal and TICTSpecific fluorophore-micelle interactions
DMAPIP-bCTAB MicellesNormal onlyVarying extent of hydrogen bonding

Table 1: Fluorescence Behavior of DMAPIP-b in Different Micellar Environments. nih.gov

Exploration of Imidazo[4,5-b]pyridine Derivatives as pH-Sensitive Molecules

The imidazo[4,5-b]pyridine scaffold is an excellent candidate for developing pH-sensitive fluorescent probes due to the presence of nitrogen atoms that can be protonated or deprotonated depending on the ambient pH. nih.gov This protonation/deprotonation equilibrium directly affects the electronic structure and, consequently, the photophysical properties of the molecule, leading to observable changes in absorption and fluorescence. researchgate.net

A study of imidazo[4,5-b]pyridine derived iminocoumarins demonstrated their potential as pH sensors. Through spectroscopic and computational analysis, it was found that these molecules exist as monoprotonated cations at neutral pH. They transition to a diprotonated form in acidic conditions (pH 3.4-4.4) and revert to a neutral form in strongly basic conditions (pH 10.4-13.7). The precise pKa values can be finely tuned by altering the substituents on the iminocoumarin core, allowing for the design of probes for specific pH ranges. Similarly, pyrenoimidazole derivatives show significant spectral responses to changes in environmental acidity and basicity. rsc.org

Compound TypepH Range (Transition to Diprotonated)pH Range (Transition to Neutral)Key Influencing Factor
Imidazo[4,5-b]pyridine-iminocoumarins3.4 - 4.410.4 - 13.7Substituent on the iminocoumarin core

Table 2: pH-Sensing Characteristics of Imidazo[4,5-b]pyridine-Iminocoumarin Derivatives.

Applications in Organometallic Chemistry and Material Science

Beyond biological sensing, the structural features of imidazo[4,5-b]pyridine derivatives make them valuable in organometallic chemistry and material science. acs.org Their ability to coordinate with metal ions is a key aspect of this utility. mdpi.comnih.gov

In organometallic chemistry, the imidazo[4,5-b]pyridine scaffold serves as a versatile ligand for various metal dications. mdpi.comnih.gov Studies using electrospray ionization mass spectrometry (ESI-MS) and density functional theory (DFT) have explored the affinities of tetracyclic imidazo[4,5-b]pyridine derivatives for biologically relevant metal ions like Cu(II), Zn(II), Ca(II), and Mg(II). mdpi.comnih.gov These studies revealed that Cu(II) and Zn(II) form stable complexes, while Ca(II) and Mg(II) show lower affinities. nih.gov The primary binding site for these metals is the imidazole nitrogen, and the binding strength can be modulated by substituents, with electron-donating groups enhancing coordination. mdpi.comnih.gov This understanding opens avenues for applications in metalloenzyme modulation and metal-ion sensing. mdpi.comnih.gov

In material science, these compounds are investigated for applications such as corrosion inhibition and nonlinear optics. uctm.eduresearchgate.net Monte Carlo simulations have suggested that certain imidazo[4,5-b]pyridine derivatives have a remarkable tendency to adsorb onto iron surfaces, indicating their potential as effective corrosion inhibitors in acidic environments. uctm.edu

Application AreaKey PropertyInvestigated DerivativesFindings
Organometallic ChemistryMetal CoordinationTetracyclic imidazo[4,5-b]pyridinesStable complexes with Cu(II) and Zn(II); imidazole nitrogen is the primary binding site. mdpi.comnih.gov
Material ScienceCorrosion InhibitionImidazo[4,5-b]pyridine derivativesStrong adsorption tendency on iron surfaces. uctm.edu
Material ScienceNonlinear OpticsImidazo[4,5-b]pyridines with electron-withdrawing groupsEnhanced two-photon absorption cross-sections. researchgate.netresearchgate.net

Table 3: Applications of Imidazo[4,5-b]pyridine Derivatives in Organometallic Chemistry and Material Science.

Structure Activity Relationship Sar Studies and Molecular Design Based on the 3h Imidazo 4,5 B Pyridine Scaffold

Bioisosteric Modification Strategies for Purine (B94841) Isosteres

The imidazo[4,5-b]pyridine ring system is considered a bioisostere of purine, often referred to as 1-deazapurine. researchgate.net This structural analogy allows these compounds to interact with biological targets that recognize purines, such as kinases and other enzymes. uctm.edu The replacement of a nitrogen atom at the 1-position of the purine ring with a carbon atom to form the imidazo[4,5-b]pyridine core is a key bioisosteric modification. researchgate.net This change can alter the molecule's electronic properties, lipophilicity, and metabolic stability while maintaining the essential pharmacophoric features required for biological activity.

Researchers have designed and synthesized various imidazo[4,5-b]pyridine derivatives as purine isosteres to explore their potential as cytotoxic agents. nih.gov These modifications often involve the introduction of different substituents onto the heterocyclic core to modulate their activity and selectivity. For instance, the synthesis of novel acyclic phosphonate (B1237965) nucleoside analogs has been pursued, where the natural purine base is replaced by an imidazo[4,5-b]pyridine moiety to evaluate their antiviral and cytotoxic properties. researchgate.net

Systematic evaluation of removing individual nitrogen atoms from related bicyclic systems, like triazolopyrimidines, to create imidazo[1,2-a]pyrimidines and other congeners, has been explored to understand the minimal pharmacophore required for inhibitory activity against specific targets. nih.gov This highlights the broader strategy of using bioisosteric replacement to fine-tune the pharmacological profile of purine-like scaffolds.

Design Principles for Kinase Inhibitors (e.g., Aurora-A, FLT3)

The 3H-imidazo[4,5-b]pyridine scaffold has proven to be a valuable template for the design of potent kinase inhibitors, including those targeting Aurora kinases and FMS-like tyrosine kinase 3 (FLT3). nih.govuq.edu.aucapes.gov.brbohrium.comacs.org Aurora kinases are crucial for mitotic regulation, while FLT3 is a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML). nih.gov

Optimization of an imidazo[4,5-b]pyridine-based series of Aurora kinase inhibitors led to the discovery of dual FLT3/Aurora kinase inhibitors. nih.govuq.edu.aucapes.gov.brbohrium.com One notable example is a compound identified as 27e, which demonstrated potent inhibition of Aurora-A, Aurora-B, and FLT3, including clinically relevant mutants like FLT3-ITD and FLT3(D835Y). nih.govuq.edu.aucapes.gov.brbohrium.comacs.org The design strategy focused on modifying substituents at various positions of the imidazo[4,5-b]pyridine core to enhance potency and selectivity.

The following table summarizes the inhibitory activity of a key imidazo[4,5-b]pyridine derivative:

Kinase TargetKd (nM)
Aurora-A7.5 nih.govuq.edu.aucapes.gov.brbohrium.com
Aurora-B48 nih.govuq.edu.aucapes.gov.brbohrium.com
FLT36.2 nih.govuq.edu.aucapes.gov.brbohrium.com
FLT3-ITD38 nih.govuq.edu.aucapes.gov.brbohrium.com
FLT3(D835Y)14 nih.govuq.edu.aucapes.gov.brbohrium.com

Achieving selectivity among different kinase isoforms is a major challenge in kinase inhibitor design. nih.gov The design of selective inhibitors often relies on exploiting subtle differences in the ATP-binding pockets of various kinases. For B-Raf kinase inhibitors based on the imidazo[4,5-b]pyridine scaffold, selectivity is achieved by designing compounds that bind to a specific conformation of the kinase known as the DFG-in, αC-helix out state. nih.gov This binding mode is associated with significant kinase selectivity. nih.gov

The development of selective inhibitors for Salt-Inducible Kinases (SIKs) provides another example. An overlay of different inhibitor scaffolds within the SIK3 protein structure revealed that a tyrosine residue conserved in SIK2 but absent in SIK1 (replaced by phenylalanine) could be exploited to achieve isoform selectivity. acs.org While the imidazo[1,2-a]pyridine (B132010) scaffold was used in this specific study, the principle of targeting non-conserved residues in the ATP-binding site is a general strategy applicable to the design of selective 3H-imidazo[4,5-b]pyridine inhibitors. acs.org Understanding the unique features of the substrate binding site, in addition to the ATP pocket, can also guide the development of competitive inhibitors with improved selectivity. nih.gov

Conformational analysis and molecular docking are integral to the design of imidazo[4,5-b]pyridine-based inhibitors. nih.govnih.gov For B-Raf inhibitors, molecular docking simulations showed that these compounds bind in the ATP-cleft, and this understanding guided the optimization of substituents to improve potency. nih.gov

In the development of Mixed-lineage protein kinase 3 (MLK3) inhibitors, a homology model of the MLK3 active site was created to dock the designed 3H-imidazo[4,5-b]pyridine derivatives. nih.gov This computational assessment of their binding patterns and affinities allowed for the rational synthesis and experimental evaluation of the most promising compounds. nih.gov Similarly, theoretical studies using Density Functional Theory (DFT) have been employed to analyze the electronic structure of imidazo[4,5-b]pyridine derivatives, calculating properties like the HOMO-LUMO energy gap to understand their reactivity and potential for intermolecular interactions. mdpi.commdpi.com These computational approaches provide valuable insights into the ligand-protein interactions that govern inhibitory activity. nih.gov

Exploration of Substituent Effects on Potential Biological Interactions

The biological activity of 3H-imidazo[4,5-b]pyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold. nih.govmdpi.com Structure-activity relationship (SAR) studies have been conducted to systematically explore these effects.

For instance, in a series of 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives evaluated for anti-inflammatory activity, structural variations in both aryl rings significantly affected the potency and selectivity for COX-1 and COX-2 enzymes. nih.gov A compound with a 4-chloro substitution on the N-phenyl ring and a 3-CF3 group on the 2-phenyl ring was the most potent COX-2 inhibitor in the series. nih.gov

In another study on amidino-substituted imidazo[4,5-b]pyridines, the presence of a bromine atom on the pyridine (B92270) nucleus markedly increased the antiproliferative activity. mdpi.comnih.gov The most potent compounds in this series featured either an unsubstituted amidino group or a 2-imidazolinyl amidino group, demonstrating selective and strong activity against colon carcinoma cell lines. mdpi.comnih.gov The position of the nitrogen atom within the pyridine ring of tetracyclic imidazo[4,5-b]pyridine systems also has a significant impact on antiproliferative activity, especially for derivatives with amino side chains. irb.hr

The following table shows the effect of substituents on the COX-2 inhibitory activity of selected 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives:

CompoundN-phenyl Ring Substitution2-phenyl Ring SubstitutionCOX-2 IC50 (µmol/L)
3c4-fluoro3-CF3~15 nih.gov
3f4-chloro3-CF39.2 nih.gov
3h3,4-dimethoxy3-OCH3, 4-OH~15 nih.gov

Scaffold Hopping and its Relevance to Imidazo[4,5-b]pyridine Derivatives

Scaffold hopping is a computational or medicinal chemistry strategy used to identify novel scaffolds that are structurally different but functionally equivalent to a known active molecule. This technique is highly relevant to the development of imidazo[4,5-b]pyridine derivatives, as the scaffold itself can be considered a result of hopping from the natural purine core. researchgate.netnih.gov

This strategy has been applied to discover new kinase inhibitors. For example, the design of pyridine derivatives as SIK inhibitors was inspired by overlaying an imidazo[1,2-a]pyridine-containing compound with a 1,6-naphthyridine-based inhibitor within the SIK3 protein structure. acs.org This led to a "scaffold hop" from a bicyclic system to a simpler pyridine ring, which ultimately resulted in a potent and selective inhibitor. acs.org

Scaffold hopping has also been employed to design novel apoptotic anticancer agents by considering pyridine-annulated analogs of purines and imidazo-pyridine derivatives. rsc.org By exploring different heteroaryl groups to replace a known active core, researchers aim to maintain potency while improving other properties, such as reducing off-target effects. nih.gov The imidazo[4,5-b]pyridine scaffold is a key player in these explorations, serving both as a starting point and a target for scaffold hopping endeavors in drug discovery.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3H-imidazo[4,5-b]pyridine derivatives, and how do reaction conditions influence regioselectivity?

  • Methodology : The synthesis of imidazo[4,5-b]pyridine derivatives often involves cyclization reactions. For example, 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile serves as a precursor for coupling with arylidenemalononitriles under reflux in ethanol with piperidine catalysis, yielding bis[imidazo]pyridine derivatives . Regioselective C2-arylation can be achieved using palladium-catalyzed cross-coupling with aryl halides, where protecting groups (e.g., SEM or MEM) enhance selectivity .
  • Key Considerations : Solvent choice (e.g., 1,4-dioxane), catalyst systems (CuBr·SMe₂ or Pd(OAc)₂), and temperature (120°C for alkynylation) critically impact yield and selectivity .

Q. How can spectroscopic techniques (NMR, LCMS) validate the structural integrity of synthesized 3H-imidazo[4,5-b]pyridine derivatives?

  • Methodology : ¹H and ¹³C NMR are essential for confirming regiochemistry. For instance, in 2-alkynyl derivatives, characteristic shifts for C2 protons appear at δ 8.40–8.10 ppm, while alkynyl carbons resonate at ~90–100 ppm . LCMS with HRMS validation ensures molecular ion ([M+H]⁺) accuracy, e.g., m/z = 356.1790 for C19H26N3O2Si .
  • Data Interpretation : Cross-referencing spectral data with DFT-calculated chemical shifts (e.g., using B3LYP/6-31G*) improves confidence in structural assignments .

Advanced Research Questions

Q. What computational strategies (DFT, molecular docking) are employed to predict the electronic properties and bioactivity of 3H-imidazo[4,5-b]pyridine derivatives?

  • Methodology : Density Functional Theory (DFT) studies using hybrid functionals (e.g., B3LYP) optimize molecular geometries and calculate frontier orbitals (HOMO/LUMO) to predict reactivity. For example, aminoimidazodipyridines exhibit low HOMO-LUMO gaps (~3.5 eV), suggesting strong electron-transfer potential .
  • Application : Docking simulations (e.g., AutoDock Vina) correlate substituent effects with kinase inhibition. Derivatives with diaryl pharmacophores show high binding affinity to COX-2 (IC₅₀ = 9.2 µM) due to π-π stacking and hydrogen bonding .

Q. How do researchers resolve contradictions in reported biological activities of 3H-imidazo[4,5-b]pyridine derivatives across studies?

  • Case Study : While some derivatives (e.g., CCT137690) inhibit Aurora kinases (IC₅₀ < 10 nM) , others exhibit genotoxicity via CYP1A2-mediated activation to hydroxylamine metabolites .
  • Resolution : Comparative assays under standardized conditions (e.g., hepatocyte metabolism models) and metabolite profiling (UPLC-MS/MS) differentiate intrinsic activity from metabolic activation .

Q. What strategies improve the regioselectivity of direct C–H functionalization in 3H-imidazo[4,5-b]pyridine scaffolds?

  • Methodology : Electrophilic alkynylation using gem-dibromoalkenes under Cu catalysis achieves C2 selectivity. For example, 1,1-dibromo-1-alkenes react with imidazo[4,5-b]pyridines in 1,4-dioxane with DPEphos ligand, yielding 2-alkynyl derivatives .
  • Optimization : Substituent steric effects and ligand choice (e.g., bulky phosphines) minimize competing pathways. Computational modeling (DFT) predicts transition-state geometries to guide catalyst design .

Key Research Gaps and Future Directions

  • Mechanistic Studies : Elucidate the role of exact exchange in DFT functionals for imidazo[4,5-b]pyridine systems .
  • Toxicity Profiling : Develop predictive models for metabolite genotoxicity using human hepatocyte assays .
  • Multi-target Drug Design : Exploit structural similarities to purines for dual kinase/COX inhibition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.